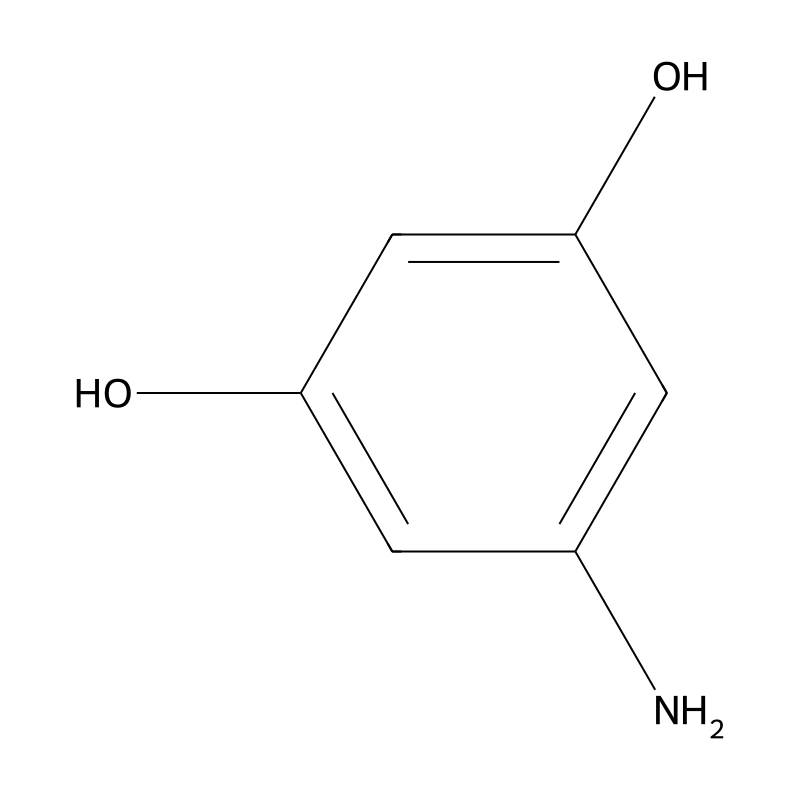5-Aminobenzene-1,3-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties
It’s a solid substance with a molecular weight of 161.59. .
Safety Information
It’s classified under the GHS07 hazard class, with hazard statements H315, H319, and H335.
Applications
It’s used in studying enzymatic reactions and developing pharmaceutical drugs.
Chemical Properties
5-Aminobenzene-1,3-diol hydrochloride is a solid substance with a molecular weight of 161.59.
Pharmacokinetics
It has high GI absorption and is BBB permeant.
Safety Information
It’s classified under the GHS07 hazard class, with hazard statements H302, H315, H319, H332, and H335.
5-Aminobenzene-1,3-diol, also known as triaminophenol hydrochloride or 3-aminoresorcinol hydrochloride, is an aromatic compound characterized by the presence of an amine group (-NH2) at position 5 and two hydroxyl groups (-OH) at positions 1 and 3 on a benzene ring. Its molecular formula is with a molecular weight of approximately 139.13 g/mol. The compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and other solvents .
The structural arrangement of 5-aminobenzene-1,3-diol influences its chemical reactivity and polarity, making it a versatile intermediate in organic synthesis. The presence of both amine and hydroxyl functionalities allows for diverse functionalization reactions.
- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Condensation Reactions: The hydroxyl groups can undergo condensation with aldehydes or ketones to form more complex molecules.
- Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other derivatives, which may have distinct biological activities.
While specific medicinal applications of 5-aminobenzene-1,3-diol are not extensively documented, its structural similarity to biologically active compounds suggests potential therapeutic uses. It may interact with biological systems through mechanisms common to aromatic amines, such as enzyme inhibition or modulation of signaling pathways. Research indicates that compounds with similar structures often exhibit antioxidant properties and may play roles in cellular signaling .
Several methods exist for synthesizing 5-aminobenzene-1,3-diol:
- Reduction of Nitro Compounds: Starting from nitro derivatives of benzene, reduction processes can yield the corresponding amino derivatives.
- Hydroxylation of Aminobenzenes: Hydroxylation reactions can introduce hydroxyl groups at specific positions on the benzene ring.
- Direct Amination: The introduction of amine groups onto substituted phenols can also be achieved through direct amination techniques .
5-Aminobenzene-1,3-diol serves multiple roles in various fields:
- Intermediate in Organic Synthesis: It is utilized as a building block for synthesizing dyes, pharmaceuticals, and polymers.
- Potential Antioxidant: Due to its phenolic structure, it may exhibit antioxidant properties.
- Research Tool: Its unique structure allows it to be used in studies investigating the reactivity of aromatic compounds.
Several compounds share structural similarities with 5-aminobenzene-1,3-diol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Aminobenzene-1,3-diol hydrochloride | 6318-56-5 | 0.86 |
| 2-Aminobenzene-1,4-diol hydrochloride | 32190-95-7 | 0.86 |
| 3-Methoxyaniline hydrochloride | 27191-09-9 | 0.89 |
| 4-Aminophenol | 123-30-8 | N/A |
Uniqueness of 5-Aminobenzene-1,3-diol
What sets 5-aminobenzene-1,3-diol apart from these similar compounds is its unique arrangement of functional groups—specifically the combination of two hydroxyl groups and one amine group on the benzene ring. This configuration allows for distinct chemical reactivity and potential applications in diverse fields such as organic synthesis and medicinal chemistry .








